

An In-depth Technical Guide to the Pharmacological Profile of Sodium Methylesculetin Acetate

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Compound of Interest

Compound Name: Sodium methylesculetin acetate

Cat. No.: B1260744

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Introduction

Sodium methylesculetin acetate, a salt of a methylated derivative of esculetin, belongs to the coumarin class of compounds. Coumarins are a diverse group of benzopyrone phytochemicals renowned for their wide array of pharmacological activities. Historically, compounds in this family have been pivotal in the development of anticoagulants and have demonstrated anti-inflammatory, antioxidant, and vasoprotective properties. This guide provides a comprehensive technical overview of the pharmacological profile of **Sodium methylesculetin acetate**, synthesizing current preclinical and clinical understanding to inform researchers, scientists, and drug development professionals. We will delve into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and therapeutic potential, with a focus on the underlying scientific rationale for its use.

Chemical and Physical Properties

Property	Value	Source
Chemical Name	Sodium ((6-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)acetate	[1]
Synonyms	Permethol, Sodium 4-methylesculetin acetate	[1]
CAS Number	95873-69-1	[1]
Molecular Formula	C12H9NaO6	[1]
Molecular Weight	272.19 g/mol	[1]

Mechanism of Action: A Multi-pronged Approach to Cellular Protection

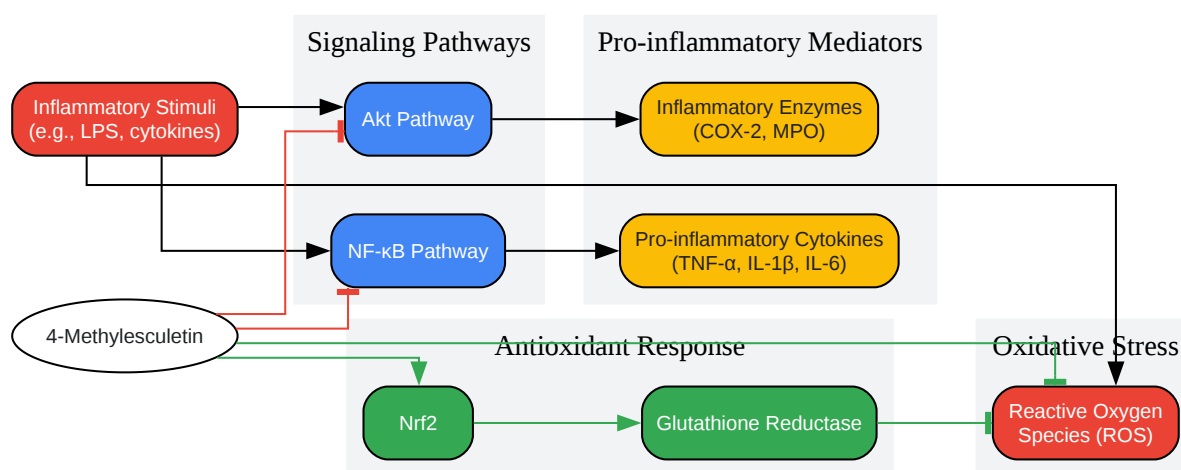
The pharmacological effects of **Sodium methylesculetin acetate** are primarily attributed to its active moiety, 4-methylesculetin. This compound exerts its influence through a complex interplay of anti-inflammatory, antioxidant, and vasculoprotective mechanisms.

Anti-inflammatory and Antioxidant Pathways

4-Methylesculetin has been shown to modulate key inflammatory and oxidative stress pathways. A significant aspect of its anti-inflammatory action involves the downregulation of pro-inflammatory cytokines and enzymes.[2] In preclinical models, 4-methylesculetin has been observed to reduce the levels of tumor necrosis factor-alpha (TNF- α), interleukin-1 beta (IL-1 β), and interleukin-6 (IL-6).[2] Furthermore, it inhibits the activity of cyclooxygenase-2 (COX-2) and myeloperoxidase (MPO), enzymes pivotal in the inflammatory cascade and the generation of reactive oxygen species.[3][4]

The molecular machinery underlying these effects appears to be linked to the inhibition of the nuclear factor-kappa B (NF- κ B) and protein kinase B (Akt) signaling pathways, both of which are central regulators of inflammation and cell survival.[2] By attenuating these pathways, 4-methylesculetin effectively dampens the inflammatory response.

From an antioxidant perspective, 4-methylesculetin enhances the cellular defense against oxidative stress. It has been shown to upregulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[5] This leads to an increased expression of antioxidant enzymes such as glutathione reductase, thereby bolstering the cell's capacity to neutralize reactive oxygen species.[5]



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Figure 1: Signaling pathways modulated by 4-methylesculetin.

Vasculoprotective and Hemostatic Effects

A key therapeutic application of **Sodium methylesculetin acetate** is in conditions characterized by capillary fragility and bleeding. Its mechanism in this context is likely multifaceted. The anti-inflammatory effects described above contribute to maintaining endothelial integrity, as inflammation can increase vascular permeability.

Furthermore, studies on the parent compound, esculetin, have demonstrated an inhibitory effect on vascular endothelial growth factor (VEGF)-induced angiogenesis.[6] VEGF is a potent inducer of vascular permeability. By down-regulating the phosphorylation of VEGFR-2 and its downstream signaling pathways, including ERK1/2 and eNOS/Akt, esculetin can mitigate

VEGF-driven increases in capillary leakage.[6] This suggests that **Sodium methylesculetin acetate** may exert a similar vasostabilizing effect.

While direct evidence on the impact of **Sodium methylesculetin acetate** on bleeding and clotting times is limited, its historical use in traumatic shock suggests a potential role in hemostasis.[5] The term "hemostatic" implies an effect on the physiological processes that arrest bleeding. This could involve direct or indirect effects on platelet function, the coagulation cascade, or fibrinolysis. However, further research is required to elucidate the precise mechanisms.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Detailed pharmacokinetic data for **Sodium methylesculetin acetate** are not extensively available in the public domain. However, insights can be gleaned from studies on other coumarin derivatives.

Parameter	Value	Remarks
C _{max}	Data not available	Further studies are needed.
T _{max}	Data not available	Further studies are needed.
Half-life (t _{1/2})	Data not available	Further studies are needed.
Bioavailability	Data not available	Further studies are needed.

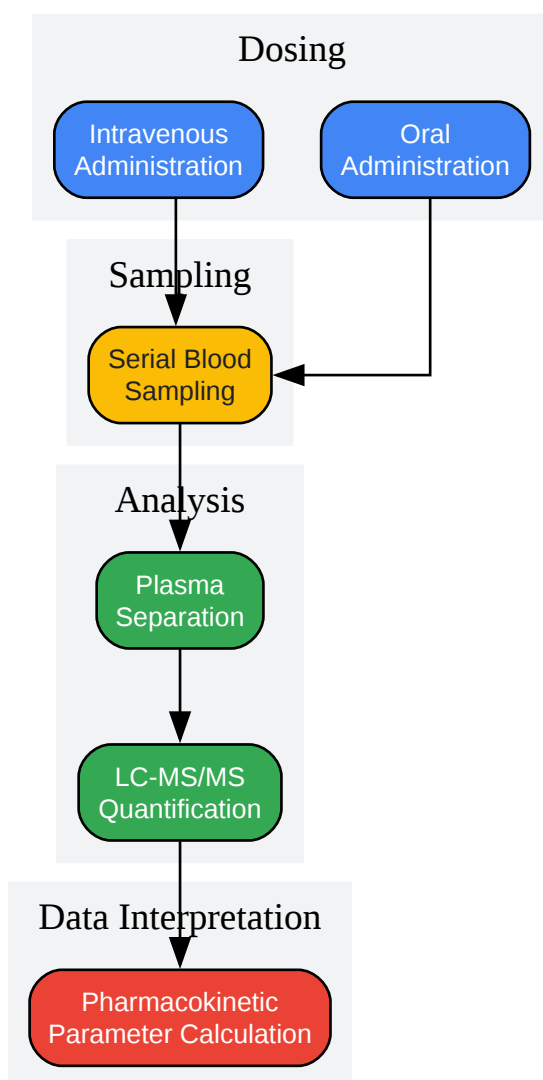
General Considerations for Coumarin Pharmacokinetics:

- Absorption: Coumarins are generally well-absorbed after oral administration.
- Metabolism: They undergo extensive metabolism in the liver, primarily through hydroxylation and glucuronidation.
- Excretion: The metabolites are mainly excreted in the urine.

Given the lack of specific data, a standardized experimental protocol for determining the pharmacokinetic profile in a preclinical model is outlined below.

Experimental Protocol: Pharmacokinetic Analysis in a Rodent Model

- Animal Model: Male Sprague-Dawley rats (200-250 g).
- Drug Administration:
 - Intravenous (IV) group: Administer **Sodium methylesculetin acetate** (e.g., 5 mg/kg) via the tail vein.
 - Oral (PO) group: Administer **Sodium methylesculetin acetate** (e.g., 20 mg/kg) by oral gavage.
- Blood Sampling: Collect serial blood samples (e.g., 0.2 mL) from the jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
- Sample Processing: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
- Bioanalytical Method: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 4-methylesculetin in plasma.
- Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters, including C_{max}, T_{max}, AUC, half-life, clearance, and volume of distribution. Bioavailability can be calculated by comparing the AUC from the oral and IV routes.



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Figure 2: A generalized workflow for a preclinical pharmacokinetic study.

Pharmacodynamics: Relating Dose to Effect

The pharmacodynamic profile of **Sodium methylesculetin acetate** is characterized by its dose-dependent anti-inflammatory and antioxidant effects. While specific IC50 and ED50 values are not readily available in the literature, preclinical studies have demonstrated efficacy at various dose levels.

Parameter	Value	Model/Assay
IC50 (COX-2)	Data not available	Further studies are needed.
IC50 (MPO)	Data not available	Further studies are needed.
ED50 (Anti-inflammatory)	Data not available	e.g., Carrageenan-induced paw edema model.
ED50 (Antioxidant)	Data not available	e.g., Measurement of antioxidant enzyme levels in vivo.

Experimental Protocol: In Vivo Assessment of Anti-inflammatory Activity

- Animal Model: Male Wistar rats (180-220 g).
- Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
- Drug Treatment: Administer **Sodium methylesculetin acetate** orally at various doses (e.g., 10, 25, and 50 mg/kg) one hour before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
- Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
- Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the control group. The ED50 value can be determined from the dose-response curve.

Therapeutic Applications and Clinical Evidence

The primary therapeutic indications for **Sodium methylesculetin acetate** revolve around its vasculoprotective and hemostatic properties.

Capillary Fragility and Hemorrhagic Conditions

Sodium methylesculetin acetate is used in the treatment of conditions associated with increased capillary fragility and permeability, which can lead to spontaneous bleeding, petechiae, and ecchymosis. Its ability to strengthen capillary walls and reduce leakage is central to its therapeutic effect in these disorders.

Traumatic Shock

An early clinical report from 1958 described the use of a disodium salt of 4-methylesculetin disulfuric ester in the treatment of traumatic shock in a large number of cases.[5] Traumatic shock is a life-threatening condition often characterized by massive blood loss and circulatory collapse.[7] While the details of this historical study are sparse, it suggests a potential role for this compound in managing the complex pathophysiology of shock, which can involve widespread endothelial dysfunction and coagulopathy. However, modern, well-controlled clinical trials are needed to validate this application and establish its place in current trauma resuscitation protocols.

Conclusion and Future Directions

Sodium methylesculetin acetate is a promising pharmacological agent with a multi-faceted mechanism of action that encompasses anti-inflammatory, antioxidant, and vasculoprotective effects. Its potential utility in treating conditions of capillary fragility and certain hemorrhagic states is supported by its known effects on key signaling pathways and inflammatory mediators. However, a comprehensive understanding of its pharmacological profile is hampered by a lack of publicly available, detailed pharmacokinetic and pharmacodynamic data.

Future research should focus on:

- **Quantitative Pharmacokinetic and Pharmacodynamic Studies:** Establishing a clear dose-concentration-effect relationship is crucial for optimizing its therapeutic use.
- **Elucidation of Hemostatic Mechanisms:** Detailed investigations into its effects on platelet function and the coagulation cascade are warranted.

- Modern Clinical Trials: Well-designed clinical trials are necessary to confirm its efficacy and safety in its purported therapeutic areas, particularly in the context of traumatic shock, using contemporary standards of care as a comparator.

By addressing these knowledge gaps, the full therapeutic potential of **Sodium methylesculetin acetate** can be realized, potentially offering a valuable addition to the armamentarium for managing a range of vascular and inflammatory disorders.

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